Anilazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.90e-05 M

SOL IN HYDROCARBON & MOST ORG SOLVENTS

5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C

In water, 8 mg/l @ 20 °C

Synonyms

Canonical SMILES

Studying Fungal Pathogens

One primary application of Anilazine in research is studying fungal pathogens. Due to its fungicidal properties, Anilazine can be used to selectively inhibit fungal growth in cultures. This allows researchers to isolate and study specific fungal strains without interference from competing microbes. For instance, Anilazine can be used to isolate and study soilborne fungal pathogens that infect various crops [1].

[1] Singh, R. S., et al. (2011). Development of a fungal bioassay for screening fungicides against Rhizoctonia solani causing sheath blight of rice. Crop Protection, 30(11), 1454-1459. ()

Understanding Fungal Mechanisms

Anilazine can also be a valuable tool in understanding the mechanisms by which fungi grow and reproduce. By studying the effects of Anilazine on fungal cells, researchers can gain insights into essential fungal processes. For example, Anilazine has been used to investigate its impact on fungal melanin synthesis, a process crucial for fungal cell wall development and virulence [2].

[2] Kim, J., et al. (2003). Anilazine inhibits melanin biosynthesis and growth of Magnaporthe grisea by interfering with the activity of 1,8-dihydroxynaphthalene reductase. The Journal of Antibiotics, 56(1), 74-79. ()

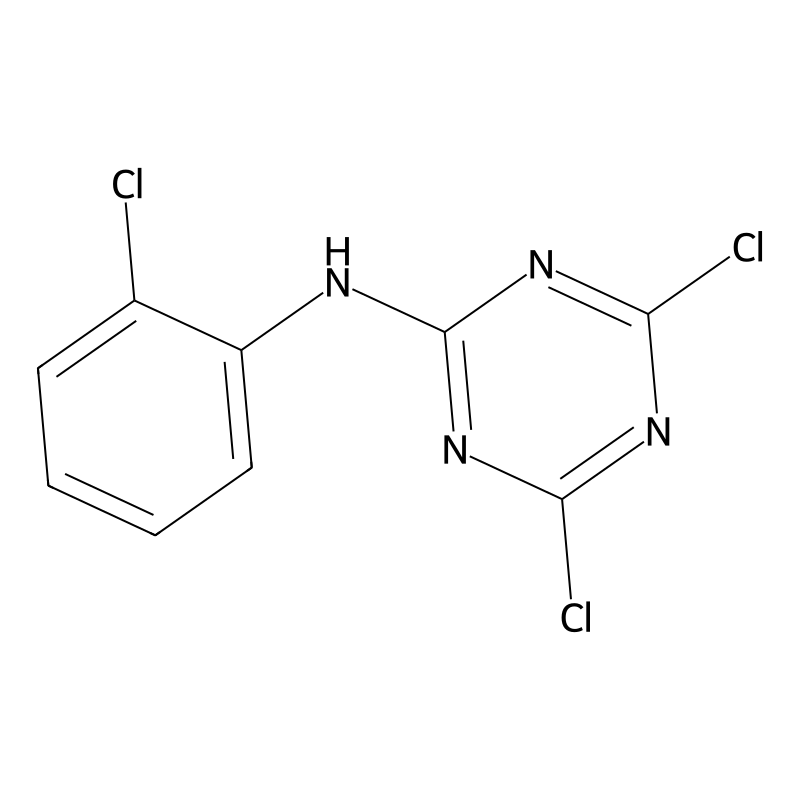

Anilazine is an organic compound with the chemical formula C₉H₅Cl₃N₄. It belongs to the class of triazene compounds and is specifically categorized as a dichlorotriazene, where the hydrogen atom is replaced by an o-chloroanilino group. This compound is primarily used as a pesticide in agricultural applications, targeting various fungal pathogens on crops . Anilazine exhibits a unique structure characterized by three chlorine atoms and a triazine ring, which contribute to its biological activity and stability.

Anilazine possesses notable antifungal properties, making it effective against a range of fungal pathogens. Its mechanism of action is believed to involve rapid and unspecified reactions with biologically relevant compounds within fungal spores. This activity is likely attributed to its ability to disrupt cellular processes in target organisms . Studies have demonstrated that anilazine's fungicidal action can be linked to its structural features, particularly the triazene moiety.

The synthesis of anilazine typically involves multi-step chemical processes. One common method includes the reaction of o-chloroaniline with chlorinated triazines under controlled conditions. The process may involve several intermediate compounds before yielding the final product. Specific reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of anilazine .

Anilazine is primarily utilized in agriculture as a fungicide. Its effectiveness against various fungal diseases makes it valuable for protecting crops from pathogens that can lead to significant yield losses. Additionally, its chemical properties allow it to be used in research settings for studying

Research has indicated that anilazine interacts with various biological molecules, influencing both its fungicidal efficacy and potential toxicity. Studies have shown that it reacts rapidly with components found in fungal cells, which may lead to the disruption of metabolic pathways . Understanding these interactions is crucial for assessing the environmental impact and safety profile of anilazine in agricultural practices.

Several compounds exhibit structural or functional similarities to anilazine. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Triazole | C₂H₃N₅ | Five-membered ring | Broad-spectrum antifungal activity |

| Azole | C₃H₃N | Contains nitrogen | Used mainly in agricultural fungicides |

| Chlorothalonil | C₈Cl₆N₂ | Broad-spectrum fungicide | Non-systemic; more persistent |

Anilazine stands out due to its specific triazene structure and unique reactivity profile, particularly its photoinduced reactions and targeted antifungal activity, which differ from those of other similar compounds.

Molecular Formula and Structural Elucidation

Anilazine is an organochlorine compound belonging to the triazine class of fungicides with the molecular formula C₉H₅Cl₃N₄ [1] [2] [3]. The compound's systematic International Union of Pure and Applied Chemistry name is 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] [2] [4]. The Chemical Abstracts Service registry number is 101-05-3 [1] [2] [3], and the compound is assigned the International Chemical Identifier Key IMHBYKMAHXWHRP-UHFFFAOYSA-N [2] [4].

The structural elucidation reveals anilazine as a triazine derivative characterized by a six-membered aromatic heterocyclic ring containing three nitrogen atoms in alternating positions [1] [5]. The triazine ring bears two chlorine substituents at positions 4 and 6, while position 2 is substituted with a 2-chloroaniline group [2] [4]. The Simplified Molecular Input Line Entry System representation is ClC1=CC=CC=C1NC1=NC(Cl)=NC(Cl)=N1 [4].

Crystallographic analysis demonstrates that anilazine crystallizes in the triclinic crystal system with space group P1̄ [6] [7]. The unit cell parameters are a = 7.2491(9) Å, b = 7.9910(9) Å, c = 10.5039(13) Å, with a unit cell volume of 537.38(11) ų [6] [7]. The molecular structure exhibits a dihedral angle of 4.04(8)° between the planes of the triazine and benzene rings, indicating a nearly planar configuration [6] [7].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅Cl₃N₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 275.52 | [2] [3] [8] |

| IUPAC Name | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | [1] [2] [4] |

| CAS Registry Number | 101-05-3 | [1] [2] [3] |

| InChI Key | IMHBYKMAHXWHRP-UHFFFAOYSA-N | [2] [4] |

| Crystal System | Triclinic | [6] [7] |

| Space Group | P1̄ | [6] [7] |

| Dihedral Angle | 4.04(8)° | [6] [7] |

Physical Properties

Crystallinity and Appearance

Anilazine manifests as white to yellow crystals or powder under standard conditions [3] [9] [10]. The compound exhibits well-defined crystalline properties, as evidenced by its sharp differential scanning calorimetry peak corresponding to the solid-liquid phase transition [6] [7]. Crystal structure analysis reveals the formation of two-dimensional networks through weak C—H⋯N hydrogen bonds parallel to the (112) plane [6] [7]. These planes are interconnected by weak intermolecular π–π interactions with distances of 3.6428(5) and 3.6490(5) Å, resulting in a three-dimensional architecture [6] [7]. Additional stabilization occurs through short Cl⋯Cl contacts of 3.4222(4) Å [6] [7].

Melting Point and Thermal Stability

The melting point of anilazine is consistently reported as 159-160°C, determined through crystallization from a mixed solvent system of benzene and cyclohexane [3] [9] [8]. The compound demonstrates high thermal stability, remaining stable under both oxidative and inert atmospheric conditions up to elevated temperatures [11]. Related triazine compounds exhibit thermal stability ranges of 241-296°C in air, with decomposition proceeding through multiple stages under oxidative conditions [11].

The thermal behavior of anilazine is characterized by a single sharp endothermic peak in differential scanning calorimetry analysis, confirming the high purity and absence of polymorphic transformations during heating [6] [11]. The compound maintains structural integrity across typical storage temperature ranges of 20-45°C [11].

Solubility Characteristics

Anilazine exhibits markedly limited aqueous solubility, with a water solubility of approximately 10 mg/L at unspecified temperature conditions [3] [9] [8]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly at 30°C [3] [9]. In acetone, anilazine achieves a solubility of 100 g/L, representing its highest recorded solubility in common organic solvents [3] [9]. Chlorobenzene provides moderate solubility at 60 g/L, while toluene and xylene support solubilities of 50 g/L and 40 g/L, respectively [3] [9].

The compound shows general solubility in chain hydrocarbons and most other organic solvents, consistent with its lipophilic character [3] [9]. This solubility profile reflects the predominantly hydrophobic nature of the molecule, attributed to the extensive aromatic character and chlorine substitution pattern.

| Solvent | Solubility (g/L at 30°C) | Classification | Reference |

|---|---|---|---|

| Water | 0.01 | Insoluble | [3] [9] |

| Acetone | 100 | High solubility | [3] [9] |

| Chlorobenzene | 60 | Moderate solubility | [3] [9] |

| Toluene | 50 | Moderate solubility | [3] [9] |

| Xylene | 40 | Moderate solubility | [3] [9] |

Chemical Reactivity

Stability in Neutral to Acidic Media

Anilazine demonstrates pronounced chemical stability in neutral and weakly acidic media [3] [9] [8]. This stability is attributed to the electron-deficient nature of the triazine ring system, which enhances resistance to nucleophilic attack under these pH conditions [12] [13]. Research on triazine nucleosides confirms that electron-deficient triazine rings exhibit superior stability in aqueous solutions [12] [13].

The compound maintains its structural integrity across a wide pH range, with particular stability observed at pH values below neutral [14] [15]. Studies on related triazine systems indicate that compounds with electron-deficient triazine rings demonstrate enhanced hydrolytic stability, especially under acidic conditions where protonation can occur at nitrogen centers [15]. For titanium-triazine complexes, no hydrolysis was observed at pH 5.5 over a three-day period, demonstrating the inherent stability of triazine systems under acidic conditions [15].

Hydrolysis Mechanisms

The hydrolysis of anilazine under alkaline conditions follows established mechanisms observed in triazine chemistry. When exposed to elevated temperatures in alkaline media, anilazine undergoes decomposition through nucleophilic attack by hydroxide ions [3] [9] [16]. This process involves the formation of tetrahedral intermediates at the triazine carbon centers, ultimately leading to ring opening and degradation products [16].

Research on triazene compounds, which share structural similarities with triazines, reveals that hydrolysis mechanisms typically proceed through specific acid-catalyzed pathways [17] [18]. The mechanism involves rapid reversible protonation followed by rate-limiting formation of intermediate species [18]. For triazine systems, the rate of hydrolysis demonstrates strong pH dependence, with increased rates observed under both highly acidic and highly alkaline conditions [19].

The hydrolysis kinetics of related triazine compounds follow the relationship: d[compound]/dt = k[compound][H⁺] under acidic conditions, indicating first-order dependence on both substrate concentration and hydrogen ion concentration [19]. Solvent deuterium isotope effects typically range from 0.4-0.5 for acid-catalyzed processes, suggesting proton transfer involvement in the rate-determining step [17].

Interactions with Metals and Alloys

Anilazine exhibits corrosive properties toward certain metals and alloys, as documented in stability assessments [8] [10] [20]. The compound is specifically noted as incompatible with various metallic materials, particularly under conditions of elevated temperature or humidity [8] [10]. This corrosive behavior is attributed to the presence of multiple chlorine substituents and the electron-deficient triazine ring system, which can facilitate electron transfer processes with metal surfaces.

Research on aniline derivatives demonstrates their effectiveness as corrosion inhibitors for aluminum in acidic solutions, with inhibition efficiency increasing with concentration [21] [22]. However, anilazine's multiple chlorine substituents alter its interaction profile with metallic surfaces compared to unsubstituted aniline compounds. The chlorinated aromatic system can enhance adsorption onto metal surfaces through both electrostatic interactions and π-electron interactions [23].

The corrosive potential varies significantly among different metal types, with particular concerns noted for metals and alloys sensitive to chloride-induced corrosion [8] [20]. Storage recommendations specify avoidance of contact with metallic containers or equipment that may be susceptible to chloride attack [8] [10]. The compound's stability profile indicates that decomposition products may include hydrogen chloride, which would further enhance corrosive potential [8] [20].

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 1.611 | [3] [9] [8] |

| Refractive Index | 1.6000 (estimate) | [3] [8] [10] |

| Vapor Pressure (mmHg at 25°C) | 0.0±1.1 | [20] |

| Flash Point (°C) | 232.2±29.3 | [20] |

| pKa (predicted) | 0.43±0.10 | [8] [10] [24] |

| Storage Temperature | 0-6°C | [8] [10] |

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Density

1.8 @ 20 °C

LogP

log Kow = 3.88

Appearance

Melting Point

160.0 °C

159-160 °C

Storage

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.20e-09 mmHg

6.2X10-9 mm Hg @ 20 °C

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

FUNGICIDES

Methods of Manufacturing

General Manufacturing Information

Compatible with most other pesticides.

U.S.: All uses voluntarily cancelled by Miles, Inc.

Analytic Laboratory Methods

DYRENE RESIDUES IN STRAWBERRIES, POTATOES, TOMATOES, & CUCUMBERS WERE DETECTED BY GAS CHROMATOGRAPHY EQUIPPED WITH AN ELECTRON CAPTURE DETECTOR.

Macro: a) By reaction with pyridine to give water soluble compounds; probably quaternary pyridinium salts, which give an intense yellow color in the presence of alkali. b) Hydrolysis with 1N KOH; titrate with 0.1N silver nitrate; correct for free chloride. Residues: Macerate tissues with isopropyl alcohol, extract macerate in benzene, filter and evaporate off solvent. Hydrolyze by refluxing in HCl for 2 hr. Determine liberated amino group by diazotization and coupling as in the Averill-Norris method for paration. c) On hydrolysis with N NaOH two chlorine atoms released; all three Cl of cyanuric chloride are released under same conditions. d) Extract with acetone, filtrate extracted with chloroform; extract in benzene and chromatograph on alumina. Zenche reaction with pyridine and alkali is used to determine. e) GLC f) Analysis by phosphorimetry.

The use of TSP HPLC/MS for the analysis of triazine herbicides and organophosphorus pesticides shows excellent specificity and sensitivity. Thermospray spectra of these compounds were quite simple, consisting of an (M+H)+ or (M+NH4)+ ion with no fragment ion detected. Detection limits for these compounds varied from 10-300 ng. ...

For more Analytic Laboratory Methods (Complete) data for DYRENE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Analysis of Arabidopsis glutathione-transferases in yeast

Matthias P Krajewski, Basem Kanawati, Agnes Fekete, Natalie Kowalski, Philippe Schmitt-Kopplin, Erwin GrillPMID: 22633844 DOI: 10.1016/j.phytochem.2012.04.016

Abstract

The genome of Arabidopsis thaliana encodes 54 functional glutathione transferases (GSTs), classified in seven clades. Although plant GSTs have been implicated in the detoxification of xenobiotics, such as herbicides, extensive redundancy within this large gene family impedes a functional analysis in planta. In this study, a GST-deficient yeast strain was established as a system for analyzing plant GSTs that allows screening for GST substrates and identifying substrate preferences within the plant GST family. To this end, five yeast genes encoding GSTs and GST-related proteins were simultaneously disrupted. The resulting yeast quintuple mutant showed a strongly reduced conjugation of the GST substrates 1-chloro-2,4-dinitrobenzene (CDNB) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Consistently, the quintuple mutant was hypersensitive to CDNB, and this phenotype was complemented by the inducible expression of Arabidopsis GSTs. The conjugating activity of the plant GSTs was assessed by in vitro enzymatic assays and via analysis of exposed yeast cells. The formation of glutathione adducts with dinitrobenzene was unequivocally verified by stable isotope labeling and subsequent accurate ultrahigh-resolution mass spectrometry (ICR-FTMS). Analysis of Arabidopsis GSTs encompassing six clades and 42 members demonstrated functional expression in yeast by using CDNB and NBD-Cl as model substrates. Subsequently, the established yeast system was explored for its potential to screen the Arabidopsis GST family for conjugation of the fungicide anilazine. Thirty Arabidopsis GSTs were identified that conferred increased levels of glutathionylated anilazine. Efficient anilazine conjugation was observed in the presence of the phi, tau, and theta clade GSTs including AtGSTF2, AtGSTF4, AtGSTF6, AtGSTF8, AtGSTF10, and AtGSTT2, none of which had previously been known to contribute to fungicide detoxification. ICR-FTMS analysis of yeast extracts allowed the simultaneous detection and semiquantification of anilazine conjugates as well as catabolites.Long-term persistence of various 14C-labeled pesticides in soils

Nicolai D Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Werner Mittelstaedt, Thomas Pütz, Peter BurauelPMID: 22591787 DOI: 10.1016/j.envpol.2012.04.022

Abstract

The fate of the 14C-labeled herbicides ethidimuron (ETD), methabenzthiazuron (MBT), and the fungicide anilazine (ANI) in soils was evaluated after long-term aging (9-17 years) in field based lysimeters subject to crop rotation. Analysis of residual 14C activity in the soils revealed 19% (ETD soil; 0-10 cm depth), 35% (MBT soil; 0-30), and 43% (ANI soil; 0-30) of the total initially applied. Accelerated solvent extraction yielded 90% (ETD soil), 26% (MBT soil), and 41% (ANI soil) of residual pesticide 14C activity in the samples. LC-MS/MS analysis revealed the parent compounds ETD and MBT, accounting for 3% and 2% of applied active ingredient in the soil layer, as well as dihydroxy-anilazine as the primary ANI metabolite. The results for ETD and MBT were matching with values obtained from samples of a 12 year old field plot experiment. The data demonstrate the long-term persistence of these pesticides in soils based on outdoor trials.Photoinduced addition of the fungicide anilazine to cyclohexene and methyl oleate as model compounds of plant cuticle constituents

D E Breithaupt, W SchwackPMID: 11057576 DOI: 10.1016/s0045-6535(99)90553-2

Abstract

Photoreactions, initiated by sunlight irradiation, between organochlorine pesticides and olefinic compounds of plant cuticles have been postulated. Concerning the formation of bound residues, which so far have not been detectable by common analytical techniques, photoaddition reactions are of main interest. In order to study the photochemical behavior of chlorinated fungicides, anilazine was irradiated in cyclohexene and methyl oleate as model compounds for olefinic plant cuticle constituents. Anilazine extensively reacted with the cis-double bond of both model compounds via radical mechanisms. In addition to a dechlorinated photoproduct several addition products were formed showing plausible reaction pathways for the formation of bound residues in plant cuticles. Photoproducts were isolated by preparative HPLC and analyzed by HPLC, MS, 1H-, and 13C-NMR.Microbial release and degradation of nonextractable anilazine residues

J Liebich, P Burauel, F FührPMID: 10552742 DOI: 10.1021/jf981274x

Abstract

Humic substance fractions obtained from a degraded loess soil taken from a long-term lysimeter experiment with the fungicide anilazine were incubated in aerated liquid cultures together with native soil microorganisms. Biomineralization, remobilization of [U-phenyl-(14)C]anilazine, respectively, its metabolites, and changes of the humic matrix were observed under variable nutrient conditions. Stimulated microbial activity favored the degradation of nonextractable (14)C-anilazine residues. However, nitrogen deficiency enhanced structural changes in the humic substances, which seemed to be used then as a nitrogen source. Along with the microbial degradation of the humic substances, parts of the bound anilazine residues became remobilized. Furthermore with the use of AMD-TLC, dihydroxy anilazine was detected within the nonextractable residues. The portion of rather weak bondings between the soil organic acids and the anilazine residues turned out to be considerably lower in the humic acids fractions than in the fulvic acids fraction.Allergic contact dermatitis from a lawn care fungicide containing dyrene

C G MathiasPMID: 9066850 DOI:

Abstract

Lawn care chemicals are frequently blamed when skin rashes occur in lawn care workers, although proof of a cause-and-effect relationship is often lacking. A lawn care worker developed severe dermatitis of the hands, arms, face, and neck shortly after his company started using a new fungicide. Patch-testing proved that the dermatitis was caused by a contact allergy to Dyrene, the active fungicidal chemical.Consideration of individual susceptibility in adverse pesticide effects

J Lewalter, G LengPMID: 10414790 DOI: 10.1016/s0378-4274(99)00040-5

Abstract

The modern environmental awareness leads to the realisation that the human metabolism is stressed by a huge number of chemical substances. Generally, these background exposures, consisting predominantly from natural and partly from industrial as well as life style sources, are tolerated without any adverse effects. Pesticides are chemicals intentionally introduced to the environment and have become necessities in modern agriculture as well as in indoor pest control. Their residues, therefore, is attracting more and more concern. For the majority of pesticides neither occupational nor environmental medical risk evaluations are so far available. Therefore, at the moment the occupational as well as the environmental supported preventive concept may only be achieved, if binding instructions upon experience and guide values are developed for the assessment of the individual risk of handling pesticides. In the occupational and environmental pesticide prophylaxis the ubiquitous background exposure levels in consideration with individual susceptibility factors should be recommended as provisional biological tolerance guide values. The suitability of this guide values concept for pesticides is demonstrated by determining the background exposure and the biomarkers of susceptibility of 250 unexposed persons as well as of more than 1200 occupationally exposed persons. As a result, a significant dependence of their health fidelity from the background exposure profile impressed on the individual polymorphism of the key enzymes was observed. Especially, the cumulative adducts of electrophilic substances and their metabolites with macromolecules like HSA and Hb turned out to be sensitive markers for the capacity of the individual metabolic rate. For alkylating and arylating pesticides the observed interindividual susceptibility to their adverse effects depends on the variability of the individual 'toxifying' and 'detoxifying' metabolic rates. Until scientific evaluation of official biological tolerance values for pesticides is carried out, it is advisable for risk prophylaxis to orientate the assessment of any individual tolerable stress and strain from pesticides to the synergism between background exposure, life style factors and biomarkers of specific susceptibility. They may be examined by a monitoring of conjugates and polymorphism marked by the individual metabolic rate. The monitoring and surveillance of pesticide exposures is mainly introduced by the recommendation of tolerable biological values from the reference value concept. This concept is an essential contribution to an objective risk discussion with regard to individual stress and strain profiles in environmental exposure scenarios.Triazines

R LoosliPMID: 8052987 DOI: 10.1016/0300-483x(94)90241-0

Abstract

Comparison of gas and liquid chromatography for determination of anilazine in potatoes and tomatoes

J F Lawrence, L G PanopioPMID: 7451394 DOI:

Abstract

Anilazine (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine), a triazine fungicide, is extracted from potatoes or tomatoes with acetonitrile. An aliquot of the filtered extract is partitioned between methylene chloride and water. The organic phase is concentrated and passed through a 3% deactivated Florisil column for cleanup. The eluted anilazine is then concentrated and determined by liquid chromatography (LC) on LiChrosorb RP-8 column with a mobile phase of acetonitrile--water (55 + 45) and detection at 275 nm, the absorption maximum of anilazine. Twenty-five nanograms produces a 5 cm peak under the conditions used. Detection limit is about 0.02 ppm in both vegetables. A comparison is made with gas chromatography, using either an electron capture (EC) or nitrogen--phosphorus alkali-flame ionization (NP) detector. Separations are carried out on a 4% SE-30 + 6% SP-2401 column at 195 degrees C at 40 mL/min. Detection limits for all systems studied are about 0.02--0.05 ppm in the samples studied. Recoveries over a concentration range of 0.2--10.0 ppm are greater than 80% with the extraction procedure employed and LC determination.Effect of anilazine on growth, respiration and enzyme activity of Escherichia coli

F C Garg, P Tauro, M M Mishra, R K GroverPMID: 7034397 DOI: 10.1016/s0323-6056(81)80097-3

Abstract

The effect of anilazine on growth, respiration and enzyme activity of E. coli has been studied. Anilazine delays the growth of E. coli by prolonging the lag period. It inhibits glucose oxidation by 60% and succinate oxidation by 100%. It also inhibits in vitro succinic dehydrogenase activity. It seems that the inhibition of E. coli by anilazine is because of inhibition of respiratory enzymes.Dry-wet cycles increase pesticide residue release from soil

Nicolai David Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Peter BurauelPMID: 22782855 DOI: 10.1002/etc.1851